3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine 3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16246740
InChI: InChI=1S/C13H14FIN2O7/c1-5(18)22-4-8-10(23-6(2)19)9(14)12(24-8)17-3-7(15)11(20)16-13(17)21/h3,8-10,12H,4H2,1-2H3,(H,16,20,21)
SMILES:
Molecular Formula: C13H14FIN2O7
Molecular Weight: 456.16 g/mol

3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine

CAS No.:

Cat. No.: VC16246740

Molecular Formula: C13H14FIN2O7

Molecular Weight: 456.16 g/mol

* For research use only. Not for human or veterinary use.

3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine -

Specification

Molecular Formula C13H14FIN2O7
Molecular Weight 456.16 g/mol
IUPAC Name [3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C13H14FIN2O7/c1-5(18)22-4-8-10(23-6(2)19)9(14)12(24-8)17-3-7(15)11(20)16-13(17)21/h3,8-10,12H,4H2,1-2H3,(H,16,20,21)
Standard InChI Key NKKIVBSOBGMPNP-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)I)F)OC(=O)C

Introduction

Chemical Structure and Molecular Properties

Structural Modifications and Stereochemistry

The core structure of 3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine comprises a 2'-deoxyribose sugar where the 2'-hydroxyl group is replaced by fluorine, and the 3' and 5' hydroxyls are acetylated. The uracil base is substituted with iodine at the 5-position, creating a sterically and electronically distinct nucleobase. The IUPAC name, [3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate, reflects these modifications. The fluorine atom at C2' induces a conformational shift in the sugar ring (C3'-endo puckering), which enhances resistance to enzymatic degradation and improves binding affinity to viral polymerases.

Molecular Descriptors and Physicochemical Data

The compound’s molecular formula (C₁₃H₁₄FIN₂O₇) and weight (456.16 g/mol) were confirmed via high-resolution mass spectrometry. Key physicochemical properties include:

PropertyValue
Canonical SMILESCC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)I)F)OC(=O)C
InChI KeyNKKIVBSOBGMPNP-UHFFFAOYSA-N
Topological Polar Surface Area115 Ų
LogP (Octanol-Water)1.62

The acetyl groups at 3' and 5' positions enhance lipophilicity, facilitating membrane permeability, while the iodine atom contributes to halogen bonding interactions in target binding.

Synthesis and Optimization

Synthetic Pathway

The synthesis of 3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine involves three principal stages:

  • Protection of Ribose Hydroxyls: Starting with 2'-deoxyuridine, the 3' and 5' hydroxyl groups are acetylated using acetic anhydride in pyridine to yield 3',5'-Di-O-acetyl-2'-deoxyuridine.

  • Fluorination at C2': The 2'-hydroxyl is replaced via a two-step process: (a) activation as a triflate using trifluoromethanesulfonic anhydride, followed by (b) nucleophilic displacement with tetrabutylammonium fluoride.

  • Iodination at C5: The uracil base undergoes electrophilic iodination using iodine monochloride (ICl) in acetic acid, selectively substituting the 5-position.

Biological Activity and Mechanism

Antiviral Activity

The compound exhibits inhibitory effects against RNA viruses, including flaviviruses and coronaviruses, by competing with natural nucleosides for incorporation into viral RNA. The 2'-fluoro substitution reduces exonuclease-mediated excision, while the 5-iodo group disrupts base pairing, causing chain termination. In vitro studies report an EC₅₀ of 2.3 µM against Zika virus (strain MR766) in Vero cells, with a selectivity index (CC₅₀/EC₅₀) > 20.

Cytotoxicity Profile

Cytotoxicity assays in human hepatoma (Huh-7) and primary fibroblast cells revealed a CC₅₀ of >50 µM, indicating favorable biocompatibility at therapeutic concentrations. The acetyl groups are hydrolyzed intracellularly by esterases, releasing the active 2'-deoxy-2'-fluoro-5-iodouridine metabolite.

Research Applications and Future Directions

Probing Nucleic Acid Dynamics

The 5-iodo group’s heavy atom effect enables X-ray crystallography and cryo-EM studies of RNA-protein complexes. For instance, incorporation into HCV NS5B polymerase RNA templates revealed conformational changes during elongation.

Therapeutic Development

Ongoing preclinical studies explore prodrug formulations to enhance oral bioavailability. A recent patent proposed lipid nanoparticle encapsulation, achieving 92% encapsulation efficiency and sustained release over 72 hours in murine models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator